molecular formula C18H14Br2O2 B11980617 3,4-Dibromo-5,5-di-p-tolylfuran-2(5H)-one

3,4-Dibromo-5,5-di-p-tolylfuran-2(5H)-one

Cat. No.: B11980617
M. Wt: 422.1 g/mol
InChI Key: XSKZJFCFNJOLIZ-UHFFFAOYSA-N
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Description

3,4-Dibromo-5,5-di-p-tolylfuran-2(5H)-one is an organic compound belonging to the furan family. Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom. This particular compound is distinguished by the presence of two bromine atoms and two p-tolyl groups attached to the furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dibromo-5,5-di-p-tolylfuran-2(5H)-one typically involves the bromination of a precursor furan compound. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst or under specific temperature and solvent conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination processes, ensuring high yield and purity. The choice of solvent, temperature control, and reaction time are critical factors in optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-Dibromo-5,5-di-p-tolylfuran-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can remove bromine atoms or alter the furan ring structure.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce new functional groups like amines or thiols.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial or anticancer activities.

    Industry: Used in the production of advanced materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 3,4-Dibromo-5,5-di-p-tolylfuran-2(5H)-one would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, affecting cellular pathways and processes. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dibromo-5-phenylfuran-2(5H)-one: Similar structure but with a phenyl group instead of p-tolyl groups.

    3,4-Dibromo-5-methylfuran-2(5H)-one: Contains a methyl group instead of p-tolyl groups.

Uniqueness

3,4-Dibromo-5,5-di-p-tolylfuran-2(5H)-one is unique due to the presence of two p-tolyl groups, which can influence its chemical reactivity and physical properties. This uniqueness might make it more suitable for specific applications compared to its analogs.

Properties

Molecular Formula

C18H14Br2O2

Molecular Weight

422.1 g/mol

IUPAC Name

3,4-dibromo-5,5-bis(4-methylphenyl)furan-2-one

InChI

InChI=1S/C18H14Br2O2/c1-11-3-7-13(8-4-11)18(14-9-5-12(2)6-10-14)16(20)15(19)17(21)22-18/h3-10H,1-2H3

InChI Key

XSKZJFCFNJOLIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(C(=C(C(=O)O2)Br)Br)C3=CC=C(C=C3)C

Origin of Product

United States

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